Piceatannol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Piceatannol is an organic compound classified as a stilbenoid and phenol, with the chemical formula C₁₄H₁₂O₄. It is a white solid that often appears yellow due to impurities. Piceatannol is a hydroxylated analog of resveratrol, possessing additional hydroxyl groups at the 3 and 4 positions on one of its phenyl rings. This structural modification enhances its biological activity compared to its parent compound, resveratrol. Piceatannol is naturally found in various plants, including grapes, passion fruit, and white tea, and is particularly abundant in the seeds of the palm Aiphanes horrida and in mycorrhizal roots of Norway spruces (Picea abies) .

Antioxidant and Anti-inflammatory Properties

Piceatannol exhibits strong antioxidant and anti-inflammatory properties. Studies have shown it can scavenge free radicals, reducing oxidative stress in cells. It also inhibits the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play a role in inflammation. These properties suggest piceatannol might be beneficial in conditions like chronic inflammation and age-related diseases.

[^1]: Study on antioxidant properties of piceatannol: [^2]: Piceatannol's effect on inflammatory enzymes:

Potential Benefits for Cardiovascular Health

Piceatannol shows promise in improving cardiovascular health. Research suggests it can improve endothelial function, which is the ability of blood vessels to relax and dilate. Additionally, it might lower blood pressure and cholesterol levels. These findings warrant further investigation into piceatannol's potential role in preventing cardiovascular diseases.

[^3]: Piceatannol and endothelial function: [^4]: Piceatannol's effect on blood pressure and cholesterol:

Anti-Cancer Properties

Piceatannol's anti-cancer properties are a subject of ongoing research. Studies indicate it can suppress the growth and proliferation of various cancer cell lines. It might also induce cell death (apoptosis) in cancer cells. While these findings are promising, more research is needed to understand its effectiveness in cancer treatment.

[^5]: Piceatannol's effect on cancer cell growth: [^6]: Piceatannol and cancer cell death

Piceatannol exhibits a wide range of biological activities. It has been shown to possess antioxidant, anticancer, anti-inflammatory, and antimicrobial properties. In vitro studies indicate that piceatannol can suppress the proliferation of various tumor cells, including those associated with leukemia and breast cancer. Its mechanisms include inducing apoptosis through cell-cycle arrest and modulating key signaling pathways such as NF-kappaB and JAK-1 . Furthermore, piceatannol has been reported to influence gene expression related to adipogenesis and insulin action, suggesting potential applications in metabolic disorders .

Piceatannol can be synthesized through several methods:

- Ortho-Hydroxylation of Resveratrol: The most common method involves the enzymatic conversion of resveratrol by cytochrome P450 enzymes.

- Wittig-Horner Reaction: This synthetic route starts from 5-(hydroxymethyl)benzene-1,3-diol and utilizes phosphonium ylide reagents to form piceatannol .

- Whole-Cell Biocatalysis: Recent studies have explored using engineered microbial cells to produce piceatannol from resveratrol under optimized conditions .

Piceatannol has several applications across different fields:

- Nutraceuticals: Due to its antioxidant and anti-inflammatory properties, piceatannol is being investigated as a dietary supplement for health benefits.

- Pharmaceuticals: Its anticancer properties make it a candidate for developing new therapeutic agents targeting various cancers.

- Food Industry: As a natural polyphenolic compound found in fruits like grapes and passion fruit, it contributes to the health benefits associated with these foods.

Research on piceatannol's interactions with biological systems indicates its potential role in modulating various signaling pathways. For instance, it has been shown to inhibit Syk kinase activity, which is crucial for immune responses. Additionally, piceatannol interacts with estrogen receptors, influencing the growth of estrogen-dependent cancer cells . Studies also highlight its ability to block viral protein-tyrosine kinases implicated in certain leukemias .

Piceatannol shares structural similarities with several other compounds but stands out due to its unique hydroxylation pattern and resulting biological activities. Below are some comparable compounds:

Piceatannol's distinct hydroxylation enhances its biological activities compared to these similar compounds, particularly regarding its anticancer effects and modulation of cellular signaling pathways .

Piceatannol possesses the molecular formula C₁₄H₁₂O₄, indicating a composition of 14 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms [1] [2]. The molecular weight of piceatannol is precisely 244.24 g/mol, as confirmed by multiple chemical databases and analytical sources [3] [4] [5]. This molecular weight is consistent with the compound's structural composition and has been verified through mass spectrometric analyses, which show characteristic molecular ion peaks at m/z 244 and fragment ions at m/z 243, 201, and 159 [1] [2].

The molecular formula places piceatannol within the stilbenoid class of polyphenolic compounds, sharing structural similarities with resveratrol but distinguished by an additional hydroxyl group [6] [5]. The compound is registered under CAS number 10083-24-6 and carries multiple synonyms including trans-Piceatannol, 3-Hydroxyresveratol, and Astringenin [1] [2] [3].

Structural characteristics and hydroxylation pattern

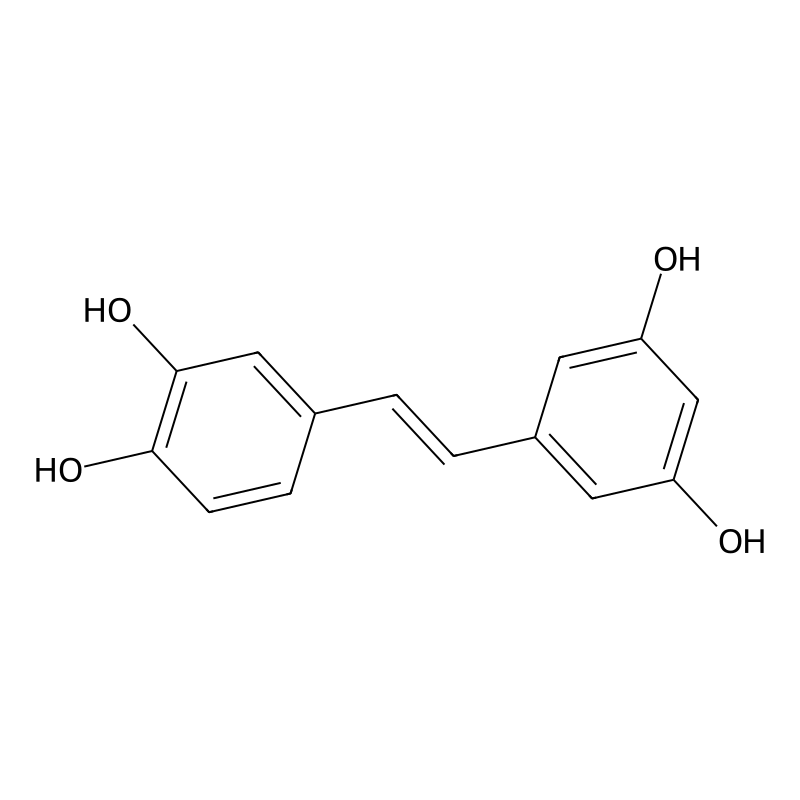

Piceatannol exhibits a distinctive hydroxylation pattern that fundamentally defines its chemical behavior and biological activity. The compound features four hydroxyl groups strategically positioned on its stilbene backbone: two hydroxyl groups at the 3' and 4' positions forming a catechol moiety on one benzene ring, and two hydroxyl groups at the 3 and 5 positions on the opposite benzene ring [7] [8] [9].

The IUPAC name for piceatannol is 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol, which precisely describes its structural arrangement [1] [2]. The compound consists of two benzene rings connected by an ethylene bridge (stilbene backbone), with the hydroxylation pattern creating distinct functional regions. The catechol moiety (3',4'-dihydroxybenzene) represents the most chemically reactive portion of the molecule, while the resorcinol-like arrangement (3,5-dihydroxybenzene) on the opposite ring contributes to the compound's overall antioxidant properties [10] [11].

This hydroxylation pattern distinguishes piceatannol from its structural analog resveratrol, which contains only three hydroxyl groups. The additional hydroxyl group at the 3' position creates the catechol functionality that significantly enhances piceatannol's chemical reactivity and biological activity compared to resveratrol [8] [9].

Stereochemistry of trans-piceatannol

The stereochemistry of piceatannol is characterized by its trans (E) configuration across the central ethylene double bond. This geometric arrangement places the two substituted benzene rings on opposite sides of the double bond, creating the most thermodynamically stable form of the molecule [12] [8] [13]. The trans configuration is designated by the (E) notation according to the Cahn-Ingold-Prelog priority rules, where the higher priority substituents on each carbon of the double bond are positioned on opposite sides [14] [15].

Computational studies have confirmed that the trans stereoisomer is energetically favored, with products exhibiting RR/SS stereochemistry demonstrating greater stability and more exergonic energies of rearomatization [16]. The trans configuration is essential for piceatannol's biological activity, as it allows for optimal spatial arrangement of the hydroxyl groups and maintains the planar structure necessary for effective molecular interactions [10].

The double bond in piceatannol exhibits restricted rotation due to the π-orbital overlap, which stabilizes the trans configuration under normal conditions [15]. This stereochemical stability is crucial for the compound's function as an antioxidant and its ability to participate in various biochemical processes.

Physical properties: solubility, stability, and appearance

Piceatannol presents as a white to light yellow crystalline powder at room temperature, with samples occasionally appearing off-white due to trace impurities [6] [3] [17]. The compound exhibits a melting point range of 223-227°C, though some sources report a slightly higher range of 226-230°C [4] [18] [17]. The boiling point is calculated at 507.3±38.0°C at 760 mmHg, while the flash point occurs at 252.2±21.4°C [18].

The density of piceatannol is estimated at 1.5±0.1 g/cm³, with a refractive index of approximately 1.5190 [4] [18]. These physical parameters reflect the compound's solid crystalline nature and aromatic character.

Regarding solubility characteristics, piceatannol demonstrates limited water solubility at 0.5 mg/mL, classifying it as sparingly soluble in aqueous media [4] [17] [19]. However, the compound shows good solubility in organic solvents, particularly dimethyl sulfoxide (DMSO) and ethanol, both at 10 mg/mL [4] [9] [17] [19]. This solubility profile significantly influences the compound's bioavailability and absorption in biological systems [5].

Stability considerations are critical for piceatannol handling and storage. The compound is sensitive to light, heat, and air, requiring storage under refrigerated conditions (2-8°C) in an inert atmosphere [3] [4]. Solutions prepared in DMSO or ethanol maintain stability when stored at -20°C for up to two months [4] [19].

Chemical reactivity of hydroxyl groups

The chemical reactivity of piceatannol is primarily governed by its four hydroxyl groups, which exhibit distinct reactivity patterns based on their structural positions and electronic environments. The catechol moiety formed by the 3' and 4' hydroxyl groups represents the most reactive site in the molecule [10] [11] [20] [21].

Density functional theory calculations and experimental studies have demonstrated that the catechol moiety undergoes preferential reactions through a concerted two-proton-coupled electron transfer (2PCET) mechanism [20] [21]. This reactivity is enhanced by the electron-donating nature of the adjacent hydroxyl groups, which stabilize radical intermediates formed during oxidation reactions [10].

The 3' hydroxyl group shares its hydrogen atom with the adjacent 4' oxygen through intramolecular hydrogen bonding, facilitating the abstraction and transfer of the 4' hydrogen atom to free radicals [10]. This cooperative effect makes the catechol moiety approximately 20-fold more reactive than the individual hydroxyl groups on the opposite benzene ring [11].

The phenolic hydroxyl groups at positions 3 and 5 contribute to the compound's overall antioxidant capacity through hydrogen bonding networks and secondary electron transfer processes [10] [11]. These groups participate in intermolecular hydrogen bonding, creating extended networks that provide low-energy pathways for hydrogen atom transfer [10].

The stilbene moiety, while not directly reactive, plays a crucial role in modulating the reactivity of the hydroxyl groups through electronic conjugation and structural stabilization [20] [21]. The coplanar arrangement of the stilbene framework contributes to the overall electron delocalization that stabilizes radical intermediates.

Spectroscopic characteristics and identification markers

Piceatannol exhibits characteristic spectroscopic signatures that enable its identification and quantification across multiple analytical techniques. Ultraviolet-visible (UV-Vis) spectroscopy reveals distinctive absorption maxima at 221 nm and 327 nm, with the primary absorption peak at 323 nm when measured in methanol [4] [19] . These absorption characteristics are typical of stilbenoid chromophores and reflect the extended conjugation system present in the molecule .

The compound's predicted pKa value of 9.17±0.10 indicates the acidic nature of its phenolic hydroxyl groups, which is consistent with its chemical behavior in various pH environments [4]. This parameter is particularly relevant for understanding the compound's ionization state under physiological conditions.

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information, with ¹H-NMR spectra showing characteristic signals for the catechol and stilbene moieties [12] [23]. The hydroxyl group patterns are readily identifiable through their chemical shifts and coupling patterns, allowing for structural confirmation and purity assessment.

Mass spectrometry serves as a definitive identification tool, with piceatannol displaying a molecular ion peak at m/z 244 and characteristic fragmentation patterns [1] [2]. Key fragment ions appear at m/z 243 (loss of H), 201, and 159, providing a unique fingerprint for compound identification [1] [2].

Electron spin resonance (ESR) spectroscopy has been successfully employed to detect and characterize piceatannol radicals formed during oxidation reactions [20] [21]. The ESR spectrum of the piceatannol radical is detectable using in situ spectroelectrochemical systems, providing insights into the compound's radical chemistry and stability.

High-performance liquid chromatography coupled with UV and fluorescence detection (HPLC-UV-Fluorescence) represents a powerful analytical approach for piceatannol quantification [24]. The fluorescence detection method shows particular sensitivity, with decreased interference signals and increased piceatannol signals marking the compound's position in chromatographic separations [24].

| Table 1: Basic Molecular Properties of Piceatannol | |

|---|---|

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₄ |

| Molecular Weight (g/mol) | 244.24 |

| CAS Registry Number | 10083-24-6 |

| IUPAC Name | 4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,2-diol |

| Chemical Classification | Stilbenoid, polyphenol |

| Synonyms (Primary) | trans-Piceatannol, 3-Hydroxyresveratol, Astringenin |

| Table 2: Physical Properties of Piceatannol | ||

|---|---|---|

| Property | Value | Reference/Source |

| Physical State (20°C) | Solid (crystalline powder) | TCI, ChemicalBook |

| Appearance | Crystalline powder | ChemicalBook, Cayman |

| Color | White to light yellow/off-white | TCI, ChemicalBook |

| Melting Point (°C) | 223-227 (lit. 226-230) | Multiple sources |

| Boiling Point (°C) | 507.3±38.0 at 760 mmHg | Chemsrc |

| Density (g/cm³) | 1.5±0.1 (predicted) | Chemsrc |

| Refractive Index | 1.5190 (estimate) | ChemicalBook |

| Flash Point (°C) | 252.2±21.4 | Chemsrc |

| Table 3: Solubility Characteristics of Piceatannol | ||

|---|---|---|

| Solvent | Solubility | Notes |

| Water | 0.5 mg/mL | Sparingly soluble |

| DMSO | 10 mg/mL (10 g/L) | Good solubility |

| Ethanol | 10 mg/mL (10 g/L) | Good solubility |

| Dimethyl formamide | ~3 mg/mL | Moderate solubility |

| Organic solvents (general) | Soluble | Generally soluble in organic media |

| Table 4: Spectroscopic Characteristics of Piceatannol | ||

|---|---|---|

| Technique | Characteristic Values | Additional Information |

| UV-Vis (MeOH) | λmax = 323 nm | Stilbenoid chromophore |

| UV-Vis (general) | λmax = 221, 327 nm | Dual absorption peaks |

| pKa (predicted) | 9.17±0.10 | Phenolic hydroxyl groups |

| ESR/EPR | Piceatannol radical detectable | In situ electrochemical detection |

| NMR (¹H) | Catechol and stilbene signals | Hydroxyl group patterns identifiable |

| Mass Spectrometry | M+ = 244, fragments at 243, 201, 159 | Characteristic fragmentation pattern |

| Table 5: Chemical Reactivity of Hydroxyl Groups in Piceatannol | ||

|---|---|---|

| Reactive Site/Group | Reactivity Type | Description |

| Catechol moiety (3',4'-OH) | Primary reactive site | Most reactive, undergoes 2PCET reactions preferentially |

| Phenolic hydroxyl groups (3,5-OH) | Secondary reactive sites | Participate in hydrogen bonding and electron transfer |

| Stilbene double bond | Structural stability | Trans (E) configuration, stable under normal conditions |

| Overall molecule | Antioxidant activity | Superior to resveratrol due to additional hydroxyl group |

| Table 6: Stability Characteristics of Piceatannol | ||

|---|---|---|

| Condition | Requirement/Stability | Notes |

| Storage Temperature | 2-8°C (refrigerated) | TCI specification |

| Atmosphere | Inert gas recommended | Prevent oxidation |

| Light Sensitivity | Light sensitive | Store protected from light |

| Heat Sensitivity | Heat sensitive | Avoid elevated temperatures |

| Air Sensitivity | Air sensitive | Minimize air exposure |

| Solution Stability (DMSO) | Stable at -20°C for up to 2 months | Stock solution storage |

| Solution Stability (Ethanol) | Stable at -20°C for up to 2 months | Stock solution storage |

Vitis species (grapes and wine)

Vitis vinifera represents one of the most extensively studied sources of piceatannol, with significant variations in concentration between cultivars and grape tissues. Red grape varieties demonstrate substantially higher piceatannol content compared to white varieties, with red grapes containing 374 ng/g versus only 43 ng/g in white grapes [1]. The compound is primarily localized in grape skins, where it occurs both in free form and as glycosylated derivatives [2] [3].

Wine production further concentrates piceatannol through fermentation processes. Red wine contains piceatannol at concentrations of approximately 311 μg/L, with additional presence of astringin, the glucosylated form of piceatannol [2]. Environmental stressors during viticulture significantly impact piceatannol accumulation. Ultraviolet irradiation of grapes results in wine with 1.5 times higher piceatannol content (311 μg/L) compared to wine produced from untreated grapes [1]. The formation of piceatannol from resveratrol in wine is catalyzed by cytochrome P450 enzymes, establishing piceatannol as a key metabolite of the well-characterized resveratrol [2].

Recent research has identified the biosynthetic pathway of piceatannol in grapevine cell cultures. When elicited with dimethyl-β-cyclodextrin and methyl jasmonate, grapevine cell cultures demonstrate a sevenfold increase in piceatannol production, reaching concentrations of 20 mg/L with up to 45% extracellular distribution [4]. The enzyme responsible for this conversion has been identified as polyphenol oxidase through its cresolase-dependent ortho-hydroxylation activity, representing the first elucidation of the piceatannol biosynthetic pathway [4].

Passion fruit (Passiflora edulis)

Passiflora edulis seeds represent the richest known natural source of piceatannol, with concentrations reaching 4.8 mg/g dry weight [1]. This concentration is remarkably high, being 5000-12000 times greater than that found in blueberries and 1000-2000 times higher than in red grapes [5]. The extraordinary concentration of piceatannol in passion fruit seeds, reaching up to 2.2 mg/g, serves as a natural antimicrobial defense mechanism protecting the seeds from microorganisms [6].

Recent comprehensive analysis of multiple Passiflora species reveals significant variation in piceatannol content among different varieties. Commercial varieties show substantial piceatannol concentrations: Passiflora edulis "Flavicarpa" contains 15.8 mg/kg, Passiflora edulis "Sims" contains 23.9 mg/kg, and Passiflora alata Curtis contains 26.1 mg/kg [7]. Wild species demonstrate even higher concentrations, with Passiflora longifilamentosa achieving the highest recorded level at 55.2 mg/kg, followed by Passiflora edulis × Passiflora caerulea at 44.7 mg/kg [7].

Passion fruit seeds also contain scirpusin B, which is a dimer of piceatannol, contributing additional bioactive stilbene content [2] [8]. Both compounds demonstrate vasodilatory effects in experimental models without increasing heart rate, suggesting potential cardiovascular protective properties [2]. The development of standardized extraction methods, such as the micro-QuEChERS technique combined with UHPLC-MS/MS analysis, has enabled precise quantification of piceatannol across diverse Passiflora species with analytical performance showing linearity coefficients exceeding 0.991 [7].

Norway spruce (Picea abies) roots

Picea abies roots contain piceatannol along with its glucoside astringin in both mycorrhizal and non-mycorrhizal root systems [2] [9]. The phenolic compound profile includes p-hydroxybenzoic acid glucoside, picein, piceatannol and its glucoside (astringin), isorhapontin (isorhapontigenin glucoside), catechin, and ferulic acid [10]. Comprehensive analysis of mycorrhizal associations reveals that Picea abies-Lactarius deterrimus and Picea abies-Laccaria amethystea mycorrhizae maintain similar phenolic profiles to non-mycorrhizal short roots from sterile cultures [10].

Quantitative analysis demonstrates that while amounts of p-hydroxybenzoic acid glucoside, picein, catechin, and cell wall-bound ferulic acid are considerably reduced in mycorrhizae from axenic culture, the hydroxystilbenes piceatannol and its glucoside, along with isorhapontin, are not significantly reduced [10]. This suggests that stilbene compounds, including piceatannol, may play specific roles in mycorrhizal relationships that differ from other phenolic compounds.

Additional compounds identified in Picea abies include piceol and astringin, which are also found in the species and contribute to the overall stilbene profile [9]. The presence of these compounds in both mycorrhizal and non-mycorrhizal conditions indicates that piceatannol biosynthesis in Norway spruce is not entirely dependent on fungal associations, though mycorrhizal relationships may influence the relative concentrations of different phenolic compounds.

Euphorbia lagascae seeds

Euphorbia lagascae seeds serve as a significant natural source of piceatannol, where the compound was originally identified as an antileukemic principle [11] [12]. This herbaceous plant, native to the southeastern Iberian Peninsula, produces piceatannol as a major stilbene phytochemical within its seeds [13]. The compound demonstrates notable biological activity, exhibiting moderate antileishmanial activity against extracellular forms of Leishmania donovani, Leishmania infantum, and Leishmania major, and enhanced activity against the intracellular form of Leishmania donovani compared to the reference compound pentostan [12].

Phytochemical analysis of Euphorbia lagascae seeds has revealed a complex mixture of bioactive compounds beyond piceatannol, including two coumarins and two 12-deoxyphorbol diterpene esters isolated through chromatographic methods from methanol extracts of defatted seeds [12]. The structural characterization of these compounds has been accomplished through comprehensive spectral analysis including infrared spectroscopy, mass spectrometry, and high-resolution nuclear magnetic resonance spectroscopy utilizing COSY, HMBC, HMQC, and NOESY experiments [12].

The piceatannol from Euphorbia lagascae has been extensively studied for its enzymatic inhibitory properties. The compound demonstrates potent inhibition of mitochondrial F0F1-ATPase activity with an IC50 of 8-9 microM in both solubilized and submitochondrial preparations, while having relatively minimal effect on Na+, K+-ATPase activity of porcine cerebral cortex [11]. This selective inhibition pattern suggests specific therapeutic applications and provides insight into the mechanism of action underlying the compound's biological effects.

Japanese knotweed (Polygonum cuspidatum)

Polygonum cuspidatum, commonly known as Japanese knotweed, represents an important traditional source of piceatannol with established use in Asian medicine systems [14]. The root of this plant, known as "Hu Zhang" in traditional Chinese medicine, contains piceatannol alongside other stilbene compounds and has been used as an analgesic, antipyretic, diuretic, and expectorant [15] [14]. Quantitative analysis reveals piceatannol concentrations of 66 μg/g dry weight in Japanese knotweed, positioning it as a moderate but consistent source of the compound [5].

The stilbene content of Polygonum cuspidatum includes not only piceatannol but also resveratrol, polydatin (resveratrol glucoside), and other related compounds [16] [14]. Chemical composition studies indicate that the stilbene content, including piceatannol, is responsible for the observed antioxidant activity of Japanese knotweed extracts [14]. The plant is commercially significant as a primary source of resveratrol production and is widely available in the United States as a botanical dietary supplement [14].

Research on Polygonum cuspidatum extract demonstrates significant anti-inflammatory properties in experimental models. Topical application of characterized extract inhibits mouse ear inflammation in response to 12-O-tetradecanoylphorbol-13-acetate, with dose-dependent reduction of ear edema and neutrophil infiltration [15]. The extract shows comparable efficacy to trans-resveratrol and superior anti-inflammatory effects compared to indomethacin at equivalent doses [15].

Traditional applications of Polygonum cuspidatum include treatment of bronchitis and cough, gonorrhea, inflammation, infection, jaundice, hyperlipidemia and hypertension, menopausal symptoms and amenorrhea, and skin burns, with at least 100 prescriptions recorded in the Pharmacopoeia of the People's Republic of China [14]. The presence of piceatannol contributes to the therapeutic profile of these traditional preparations alongside other bioactive constituents.

Aiphanes horrida (palm) seeds

Aiphanes horrida, a palm species native to northern South America and Trinidad and Tobago, produces seeds containing piceatannol alongside other stilbene derivatives [17] [18]. The seeds contain a complex mixture of stilbene compounds including the stilbenolignan aiphanol, isorhapontigenin, piceatannol, and luteolin [17]. This palm species represents a unique source of piceatannol within the palm family, expanding the taxonomic diversity of piceatannol-producing plants.

The Aiphanes horrida palm grows as a solitary, spiny tree reaching 3-10 meters in height in wild conditions, with stem diameters of 6-10 centimeters [17]. Cultivated specimens can achieve greater size, reaching up to 15 meters in height with 15-centimeter stem diameters [17]. The species exhibits significant ecological adaptability, growing in dry forests between sea level and 1700 meters above sea level across Bolivia, Brazil, Colombia, Peru, Trinidad and Tobago, and Venezuela [17].

The fruit structure of Aiphanes horrida contributes to its traditional uses, with the epicarp and mesocarp being rich in carotene and consumed in Colombia, while the seeds are utilized for candle production [17]. In parts of the Colombian Llanos, endocarps serve recreational purposes in traditional games [17]. The species is cultivated as an ornamental plant throughout tropical regions, expanding its geographical distribution beyond its native range [17].

Recent electrochemical and computational studies have confirmed the presence of piceatannol in Aiphanes horrida seeds and demonstrated its superior antioxidant properties compared to related compounds [18] [19]. The research indicates that piceatannol from this source exhibits enhanced superoxide radical scavenging ability compared to catechol and trans-resveratrol, supporting its potential therapeutic applications [18] [19].

Gnetum cleistostachyum

Gnetum cleistostachyum represents a unique gymnosperm source of piceatannol, belonging to the Gnetaceae family and described from South East Yunnan [20] [21]. This liana species contains an extensive array of stilbene derivatives, with piceatannol being one of seven compounds isolated from the plant alongside resveratrol and various novel stilbene derivatives [21] [22].

The stilbene profile of Gnetum cleistostachyum includes three new stilbene derivatives named gnetucleistol A, B, and C, along with known compounds including gnetifolin A, p-hydroxycinnamic acid, piceatannol, and resveratrol [21]. Additional stilbene derivatives identified include bisisorhapontigenin A, gnetuhainin P, gnetulin, and various stilbenolignans such as gnetucleistol F, gnetofuran A, lehmbachol D, gnetifolin F, and gnetumontanin [20].

Structural elucidation of compounds from Gnetum cleistostachyum has been accomplished through comprehensive spectroscopic analysis including electron ionization mass spectrometry, ultraviolet spectroscopy, infrared spectroscopy, nuclear Overhauser effect spectroscopy, and both one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy [21]. The presence of methylated derivatives such as gnetucleistol D (2-methoxyresveratrol) and gnetucleistol E (3-methoxy-isorhapontigenin) alongside piceatannol suggests active methylation pathways in this species [20].

Recent research utilizing Gnetum parvifolium, a related species, demonstrates that exposure to high temperature (40°C) enhances both resveratrol and piceatannol biosynthesis in young leaves [23]. This environmental response suggests that temperature stress may be a common factor influencing stilbene production across Gnetum species, potentially including Gnetum cleistostachyum.

Tissue-specific distribution in plants

Piceatannol demonstrates distinct tissue-specific distribution patterns across different plant species, with concentration and localization varying significantly based on plant anatomy, developmental stage, and environmental conditions [24] [25]. In grapevine canes, the spatial distribution of piceatannol shows marked preference for conducting tissues, which represent the main site of stilbene accumulation [24]. The concentration hierarchy follows conducting tissues > cortex > pith, with conducting tissues serving as the primary reservoir for piceatannol storage and transport [24].

Environmental stressors significantly influence tissue-specific piceatannol distribution. In grapevine canes from vineyards affected by downy mildew infection, the spatial distribution between pith, conducting tissues, and cortex becomes strongly altered [24]. Infected vineyards show higher E-ε-viniferin content and lower E-resveratrol content in conducting tissues, suggesting that pathogen pressure modifies the stilbene composition and potentially affects piceatannol levels through altered biosynthetic pathways [24].

In Picea abies (Norway spruce), piceatannol distribution shows no significant difference between mycorrhizal and non-mycorrhizal root systems, indicating that the compound's presence is not dependent on fungal associations [10]. Both types of roots contain piceatannol alongside its glucoside astringin, with concentrations remaining stable regardless of mycorrhizal status [10]. This distribution pattern suggests that piceatannol serves fundamental physiological roles in Norway spruce root systems beyond mycorrhizal interactions.

Passiflora edulis seeds demonstrate exceptionally high piceatannol concentrations that vary with seed maturity and development stage [6] [7]. The extraordinarily high concentration of piceatannol (up to 2.2 mg/g) in passion fruit seeds creates an extreme environment that protects seeds from microorganisms [6]. This tissue-specific accumulation represents one of the highest recorded piceatannol concentrations in nature and demonstrates the compound's role as a chemical defense mechanism.

Engineered grapevine cell cultures provide insights into cellular distribution mechanisms for piceatannol. When elicited with methylated cyclodextrins and methyl jasmonate, these cultures achieve up to 45% extracellular distribution of piceatannol [26] [27]. This extracellular localization suggests active transport mechanisms and indicates that piceatannol can function both as an intracellular metabolite and as an extracellular signaling or defense compound.

Glycosylated forms: astringin and other derivatives

Astringin, the primary glycosylated form of piceatannol, represents piceatannol 3-O-β-glucoside and serves as the predominant storage form of piceatannol in various plant species [2] [9] [28]. This glucosylated derivative has been identified in Norway spruce roots, where it occurs alongside free piceatannol, and in red wine, where it contributes to the overall stilbene profile [2] [9]. The formation of astringin through UDP-glucosyltransferase activity represents a crucial metabolic process that enhances substrate solubility, reduces xenobiotic toxicity, and increases biosynthetic intermediate activity [28].

Additional glycosylated forms include piceatannol 4'-β-glucoside, which is produced through the action of UDP-glycosyltransferases in plant tissues [28]. These enzymes catalyze glycosylation events in plant cells, creating water-soluble derivatives that facilitate transport and storage of piceatannol within plant systems [28]. The glycosylation process serves multiple biological functions including detoxification, storage, and controlled release of the active compound.

Methylated derivatives represent another important class of piceatannol modifications. Rhapontigenin (trans-3,5,3'-trihydroxy-4'-methoxystilbene) and isorhapontigenin (trans-3,5,4'-trihydroxy-3'-methoxystilbene) are formed through O-methylation of piceatannol under the control of catechol-O-methyltransferase [28]. These compounds have been identified in Gnetum cleistostachyum and Aiphanes horrida seeds, respectively, and also occur as metabolic products in mammalian systems [28].

Mammalian metabolic pathways generate additional piceatannol derivatives through phase II metabolism. Glucuronidation produces piceatannol mono- and diglucuronides along with O-methyl piceatannol monoglucuronide, while sulfation generates piceatannol disulfates and monosulfates [28]. These metabolic transformations are catalyzed by UDP-glucosyltransferases, sulfotransferases, and methyltransferases, respectively [28].

Recent research has demonstrated that piceatannol can inhibit various phase II metabolizing enzymes including UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, and UGT2B7 [28]. This inhibitory activity affects the metabolism of other compounds and may influence the bioavailability and biological activity of co-administered substances [28]. The interaction between piceatannol and these metabolizing enzymes represents an important consideration for understanding its pharmacological profile.

Environmental factors affecting biosynthesis

Ultraviolet radiation represents one of the most potent environmental stimuli for piceatannol biosynthesis across multiple plant species [23]. UV-C radiation during peanut germination significantly induces stilbene accumulation, including piceatannol, by upregulating the expression of genes and enzymes involved in the stilbene biosynthetic pathway [23]. White LED light also promotes stilbene accumulation, though UV-C radiation proves more effective than white light in enhancing piceatannol production [23].

Temperature stress significantly influences piceatannol biosynthesis, with high temperature exposure (40°C) enhancing both resveratrol and piceatannol biosynthesis in leaves of young Gnetum parvifolium plants [23]. This temperature-induced response suggests that heat stress activates stilbene biosynthetic pathways as part of adaptive stress responses [23]. The relationship between temperature and stilbene production indicates that climate change and seasonal temperature variations may affect natural piceatannol concentrations in plant populations.

Mechanical stress and wounding provide rapid stimuli for piceatannol accumulation. In Vitis vinifera, mechanical wounding on freshly pruned canes results in transient expression of phenylalanine ammonia-lyase and stilbene synthase genes, followed by rapid accumulation of trans-resveratrol and trans-piceatannol [23]. This wound response represents an immediate defense mechanism where piceatannol functions as a phytoalexin protecting damaged plant tissues from pathogen invasion.

Biotic stress factors, particularly fungal infections, strongly influence piceatannol production. Fungal stress in peanut calluses increases piceatannol levels to as high as 6.93 μg/g, demonstrating the compound's role as an induced defense compound [1]. Downy mildew infection during the growing season alters the stilbene composition of winter-harvested grape canes, affecting the spatial distribution and relative concentrations of piceatannol and related compounds [24].

Elicitor treatments provide controlled methods for enhancing piceatannol production in cell culture systems. Vitis vinifera cell cultures elicited with dimethyl-β-cyclodextrin and methyl jasmonate demonstrate sevenfold increases in piceatannol production, reaching concentrations of 20 mg/L after 120 hours of elicitation [26] [27]. This elicitor-mediated induction represents the most effective method for controlled piceatannol production and provides insights into the regulatory mechanisms controlling stilbene biosynthesis.

Light exposure conditions significantly affect piceatannol accumulation in cell culture systems. Vitis vinifera cell cultures maintained under light conditions show increased stilbene content compared to dark-maintained cultures, with enhanced production of trans-resveratrol, trans-piceid, trans-ε-viniferin, and trans-δ-viniferin [23]. However, excessive light intensity can have inhibitory effects, with 50 μM methyl jasmonate identified as optimal for efficient production of total phenols, flavonoids, and stilbenes [23].

Quantitative analysis in various plant sources

Comprehensive quantitative analysis reveals extraordinary variation in piceatannol concentrations across different plant sources, ranging from nanogram to milligram levels per gram of plant material [7] [5] [1]. Passiflora species demonstrate the highest recorded concentrations, with Passiflora longifilamentosa achieving 55.2 mg/kg and Passiflora edulis × Passiflora caerulea reaching 44.7 mg/kg [7]. These concentrations represent the upper range of natural piceatannol accumulation and highlight the exceptional capacity of passion fruit seeds for stilbene production.

Commercial Passiflora varieties show substantial but more moderate concentrations compared to wild species. Passiflora alata Curtis contains 26.1 mg/kg, Passiflora edulis "Sims" contains 23.9 mg/kg, Passiflora edulis "Flavicarpa" contains 15.8 mg/kg, and Passiflora ligularis Juss contains 14.3 mg/kg [7]. The consistent presence of piceatannol across multiple Passiflora species at commercially relevant concentrations supports the development of passion fruit seeds as a standardized source for piceatannol extraction.

Rhodomyrtus tomentosa (sim fruit) represents another exceptionally rich source with 2.3 mg/g dry weight at full maturity stage [5] [29]. This concentration is 5000-12000 times higher than blueberries (138-422 ng/g dry weight) and 1000-2000 times higher than red grapes (374 ng/g) [5]. The sim fruit concentration is also 35 times higher than Japanese knotweed (66 μg/g dry weight), demonstrating the superior piceatannol content of certain tropical fruit sources [5].

Grape and wine sources show more modest but consistent piceatannol concentrations. Red grape varieties contain 374 ng/g compared to 43 ng/g in white grape varieties, representing an approximately nine-fold difference [1]. Red wine contains 311 μg/L, with UV-irradiated grape sources producing wine with 1.5 times higher piceatannol content [1]. These concentrations, while lower than tropical fruit sources, represent significant dietary exposure levels for populations consuming grape products regularly.

Advanced analytical methodologies have enabled precise quantification across diverse plant matrices. The micro-QuEChERS method combined with UHPLC-MS/MS analysis demonstrates excellent analytical performance with linearity coefficients (R²) exceeding 0.991, limits of detection of 1-6 μg/kg, and limits of quantification of 3-20 μg/kg [7]. Recovery studies show relative standard deviation values below 11% for quantification, with matrix effects maintained below ±20% for at least 70% of evaluated passion fruit seed species [7].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Use Classification

Dates

2. Kwon JY, Seo SG, Heo YS, Yue S, Cheng JX, Lee KW, Kim KH. Piceatannol, natural polyphenolic stilbene, inhibits adipogenesis via modulation of mitotic clonal expansion and insulin receptor-dependent insulin signaling in early phase of differentiation. J Biol Chem. 2012 Mar 30;287(14):11566-78. doi: 10.1074/jbc.M111.259721. Epub 2012 Jan 31. PMID: 22298784; PMCID: PMC3322826.

3. Roupe KA, Yáñez JA, Teng XW, Davies NM. Pharmacokinetics of selected stilbenes: rhapontigenin, piceatannol and pinosylvin in rats. J Pharm Pharmacol. 2006 Nov;58(11):1443-50. doi: 10.1211/jpp.58.11.0004. PMID: 17132206.

4. Swanson-Mungerson M, Ikeda M, Lev L, Longnecker R, Portis T. Identification of latent membrane protein 2A (LMP2A) specific targets for treatment and eradication of Epstein-Barr virus (EBV)-associated diseases. J Antimicrob Chemother. 2003 Aug;52(2):152-4. doi: 10.1093/jac/dkg306. Epub 2003 Jul 1. PMID: 12837743.

5. Geahlen RL, McLaughlin JL. Piceatannol (3,4,3',5'-tetrahydroxy-trans-stilbene) is a naturally occurring protein-tyrosine kinase inhibitor. Biochem Biophys Res Commun. 1989 Nov 30;165(1):241-5. doi: 10.1016/0006-291x(89)91060-7. PMID: 2590224.

Explore Compound Types